molecular formula C13H12N2O5 B14485762 Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- CAS No. 66134-74-5

Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)-

Cat. No.: B14485762
CAS No.: 66134-74-5
M. Wt: 276.24 g/mol
InChI Key: YLQZGWYYLOQNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a benzamide group linked to a pyrrolidinyl ring through an oxoethyl bridge. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- typically involves the reaction of substituted benzoic acids with pyrrolidine derivatives. One common method includes the use of benzoic acid derivatives and pyrrolidine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired benzamide derivative . The reaction is usually carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrrolidinyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, hydroxylated derivatives, and oxo compounds. These products can be further utilized in different applications depending on their chemical properties.

Scientific Research Applications

Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)- is unique due to its specific oxoethyl linkage and the presence of the pyrrolidinyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

66134-74-5

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-benzamidoacetate

InChI

InChI=1S/C13H12N2O5/c16-10-6-7-11(17)15(10)20-12(18)8-14-13(19)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,19)

InChI Key

YLQZGWYYLOQNEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.